molecular formula C9H6BrNO4 B11849247 6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid

6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid

Cat. No.: B11849247
M. Wt: 272.05 g/mol
InChI Key: PAXVDJLNFSFAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid (CAS 30482-74-7) is a high-purity benzoxazine derivative supplied for advanced research and development. This compound features a brominated oxo-dihydro benzoxazine core esterified with a carboxylic acid group, making it a valuable synthetic intermediate or precursor for further chemical modifications . The broader class of 3,4-dihydro-2H-1,3-benzoxazines and their oxo-derivatives to which this compound belongs is recognized for a remarkable spectrum of biological activities . These activities include antifungal, antibacterial, anticancer, anti-HIV, anticonvulsant, and anti-inflammatory effects, highlighting the scaffold's significant potential in pharmaceutical and agrochemical discovery . Furthermore, benzoxazine derivatives have been identified as useful scaffolds in serotonin and dopamine receptor research and have been investigated as potential antipsychotic agents . Researchers utilize this 6-bromo-substituted oxo-dihydro benzoxazine carboxylic acid in various synthetic applications, such as the construction of more complex molecules via cross-coupling reactions, leveraging the bromine atom as a handle for further structural elaboration . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrNO4

Molecular Weight

272.05 g/mol

IUPAC Name

6-bromo-4-oxo-2,3-dihydro-1,3-benzoxazine-2-carboxylic acid

InChI

InChI=1S/C9H6BrNO4/c10-4-1-2-6-5(3-4)7(12)11-8(15-6)9(13)14/h1-3,8H,(H,11,12)(H,13,14)

InChI Key

PAXVDJLNFSFAGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC(O2)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction with Triphosgene

Triphosgene (bis(trichloromethyl) carbonate) serves as a carbonylating agent to induce cyclization. The amino group attacks the electrophilic carbonyl carbon, followed by intramolecular ester participation to form the oxazine ring.

Typical Conditions

  • Reagent : Triphosgene (1.1 equiv)

  • Solvent : Dichloromethane (DCM), 0°C → room temperature

  • Time : 12–16 hours

  • Yield : ~60–70% (estimated from analogous syntheses).

The product, ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e]oxazine-2-carboxylate, is isolated via silica gel chromatography (eluent: hexane/ethyl acetate 4:1).

Hydrolysis of Ethyl Ester Intermediate

The ethyl ester derivative (PubChem CID 72942573) is hydrolyzed to the carboxylic acid under basic conditions.

Saponification with Aqueous NaOH

Procedure :

  • Reagents : 2M NaOH (5 equiv), ethanol/water (1:1)

  • Conditions : Reflux, 4–6 hours

  • Workup : Acidification with HCl (pH 2–3), extraction with ethyl acetate

  • Yield : >90% (theoretical).

The reaction proceeds via nucleophilic acyl substitution, where hydroxide attacks the ester carbonyl, releasing ethanol and forming the carboxylate salt. Acidification precipitates the free acid.

Data Tables and Comparative Analysis

Table 1. Summary of Synthetic Routes

MethodKey ReagentsConditionsYield (%)Citation
CyclizationTriphosgeneDCM, 0°C→RT60–70
Ester HydrolysisNaOH, HClReflux, 4h>90
Reductive AminationNaBH3CN, CH2OTHF, 70°C, 12hN/A

Table 2. Spectroscopic Data for Ethyl Ester Intermediate

PropertyValue
Molecular FormulaC11H10BrNO4
Molecular Weight300.10 g/mol
MS (EI)m/z 300.0 (M)+
1H NMR (CDCl3)δ 1.35 (t, 3H), 4.30 (q, 2H)...

Mechanistic Considerations and Challenges

Ring Strain and Regioselectivity

Theoxazine ring imposes moderate strain, favoring electrophilic aromatic substitution at the 6-position due to bromine’s directing effects. Competingoxazine formation is mitigated by steric hindrance during cyclization.

Hydrolysis Kinetics

Ethyl esters hydrolyze faster than methyl analogs under basic conditions due to increased leaving group ability (ethanol vs. methanol). Catalytic amounts of phase-transfer agents (e.g., TBAB) enhance reaction rates .

Chemical Reactions Analysis

Bromine-Specific Reactivity

The bromine atom at position 6 participates in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed coupling reactions.

Nucleophilic Substitution

Example Reaction :

  • Replacement of bromine with amines or alkoxy groups under basic conditions.

  • Conditions : DMF, K2CO3, 80–100°C .

Observed Challenges :

  • Electron-withdrawing groups (e.g., ketone, carboxylic acid) deactivate the ring, requiring harsh conditions .

Suzuki-Miyaura Coupling

Hypothetical Application :
While not explicitly documented for this compound, analogous brominated benzoxazines undergo palladium-catalyzed cross-coupling with boronic acids .

  • Proposed Catalyst : Pd(PPh3)4, Na2CO3, toluene/ethanol (3:1), 90°C .

Ketone Group Reactivity

The 4-oxo group undergoes reduction and condensation reactions.

Reduction to Alcohol

Example Protocol :

  • Reducing Agent : Sodium borohydride (NaBH4) in methanol .

  • Outcome : Conversion to 4-hydroxy-3,4-dihydro-2H-benzo[e] oxazine-2-carboxylic acid.

Limitations :

  • Over-reduction to the fully saturated analogue is avoided by controlling stoichiometry .

Carboxylic Acid Derivatives

The carboxylic acid participates in amidation and decarboxylation.

Amidation

Conditions :

  • Mixed-anhydride method : Isobutyl chloroformate, N-methylmorpholine, THF, −15°C .

  • Example Product : 6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e] oxazine-2-carboxamide.

Yield : 70–78% .

Decarboxylation

Reported Reaction :

  • Conditions : Bromine (Br2) in acetic acid, 60°C .

  • Product : 6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e] oxazine (via CO2 loss).

Mechanistic Insight :

  • Radical intermediates likely mediate decarboxylation, with bromine acting as an oxidant .

Stability and Handling

  • Storage : Sealed at 2–8°C in dry conditions .

  • Decomposition Risks : Prolonged exposure to light or moisture promotes ketone oxidation and acid degradation .

Scientific Research Applications

6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The carboxylic acid group enhances the compound’s solubility and facilitates its transport within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Benzoxazine Family

The following table compares structural and functional attributes of 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid with related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence ID
This compound Benzo[e][1,3]oxazine 6-Br, 4-O, 2-COOH ~283.07 (estimated) Potential bioactive scaffold
Ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate Benzo[e][1,3]oxazine 6-Br, 4-O, 2-COOEt 300.11 Ester derivative; improved lipophilicity
6-Allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e][1,3]oxazine Benzo[e][1,3]oxazine 6-Allyl, 3-furanmethyl, 8-OMe Not reported Antimalarial (IC₅₀ = 17.54 μM)
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid Benzo[b][1,4]oxazine 3-O, 2-COOH 193.16 Synthetic intermediate
6-Bromo-4-oxochroman-2-carboxylic acid Chroman (benzopyran) 6-Br, 4-O, 2-COOH 271.07 Different ring system; lower MW

Key Differences and Implications

Ring System Variations: Benzo[e] vs. Benzo[b]: The benzo[e] junction places substituents on adjacent carbon atoms, whereas benzo[b] creates a different spatial arrangement, affecting electronic distribution and reactivity . Oxazine vs.

Substituent Effects: Bromine vs. Chlorine: 6-Chloro analogs (e.g., 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid) may exhibit lower steric hindrance and altered electronic effects compared to brominated derivatives . Carboxylic Acid vs.

Synthetic Routes :

  • Microwave-assisted synthesis (e.g., for 6-allyl-8-methoxy derivatives) reduces reaction times compared to traditional methods like reflux .
  • Protective groups (e.g., tert-butoxycarbonyl in 4-(tert-Boc)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid) improve stability during synthesis but require deprotection steps .

Biological Activity :

  • Antimalarial activity in 6-allyl-8-methoxy derivatives highlights the importance of alkoxy and alkyl substituents, whereas bromine may enhance electrophilic reactivity or target binding .

Research Findings and Data Gaps

  • Structural Insights : X-ray crystallography data for the target compound are absent in the evidence, though similar compounds (e.g., benzothiadiazine derivatives) have been structurally characterized .

Biological Activity

6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid (CAS No. 30482-74-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and research findings.

  • Molecular Formula : C₉H₆BrNO₄
  • Molecular Weight : 272.05 g/mol
  • Structure : The compound features a benzoxazine ring with a carboxylic acid functional group and a bromine substituent, which may influence its biological activity.

1. Antimicrobial Activity

Research has indicated that derivatives of benzoxazines exhibit notable antimicrobial properties. A study evaluated the antimicrobial activity of various benzoxazine derivatives against common pathogens. The results showed that 6-bromo derivatives displayed effective inhibition against both Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
6-Bromo-4-oxo-benzoxazineStaphylococcus aureus32 µg/mL
6-Bromo-4-oxo-benzoxazineEscherichia coli64 µg/mL

These findings suggest that the presence of the bromine atom enhances the compound's ability to disrupt bacterial cell membranes, leading to increased antibacterial efficacy .

2. Anticancer Activity

The anticancer potential of 6-bromo derivatives has been investigated in various cancer cell lines. In vitro studies demonstrated that the compound inhibits cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC₅₀ Value (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
A54920Cell cycle arrest at G2/M phase

The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical for reducing tumor growth .

3. Anti-inflammatory Activity

Inflammation is a common pathway in many diseases, including cancer and autoimmune disorders. The anti-inflammatory effects of 6-bromo derivatives were assessed using lipopolysaccharide (LPS)-induced inflammation models.

Test SystemInhibition (%) at 50 µM
TNF-alpha release in macrophages60%
IL-6 production in fibroblasts55%

The compound significantly reduced the secretion of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Case Studies

A recent case study highlighted the application of 6-bromo derivatives in treating inflammatory diseases. In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum .

Q & A

Basic: What synthetic routes are commonly employed to prepare 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid and its derivatives?

Methodological Answer:
A two-step synthesis is widely used:

Step 1: Bromoanthranilic acid is reacted with benzoyl chloride in pyridine at 0°C to form 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one. TLC (hexane:ethyl acetate, 2:1) monitors reaction completion .

Step 2: The oxazine intermediate undergoes reflux with amino reagents (e.g., metformin, hydrazides) in glacial acetic acid to introduce substituents. Recrystallization in ethanol yields derivatives with >70% purity .
Key Data:

  • Yields: 70–85% (depends on amino reagent reactivity).
  • Characterization: FT-IR (C=O stretch at 1705 cm⁻¹), ¹H NMR (δ 7.39–8.11 ppm for aromatic protons) .

Advanced: How can computational methods predict the bioactivity of 6-bromo-oxazine derivatives?

Methodological Answer:
In silico profiling combines:

  • Molecular docking: Simulates interactions with target enzymes (e.g., bacterial dihydrofolate reductase).
  • ADMET analysis: Predicts absorption, toxicity, and metabolic stability. For example, derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced anthelmintic activity but higher hepatotoxicity risks .
    Validation: Compare computational results with in vitro assays (e.g., MIC values against E. coli or S. aureus) to refine models .

Basic: What analytical techniques confirm the purity and structural integrity of this compound?

Methodological Answer:

  • TLC: Use cyclohexane:ethyl acetate (2:1) to verify homogeneity; Rf values correlate with polarity of substituents .
  • FT-IR: Identify key functional groups (e.g., C=O at 1705 cm⁻¹, C-Br at 528 cm⁻¹) .
  • ¹H NMR: Aromatic protons appear as multiplet signals (δ 7.39–8.11 ppm), while methyl groups in substituents resonate at δ 2.51 ppm (singlet) .

Advanced: How does the crystal packing of 6-bromo-oxazine derivatives influence their reactivity?

Methodological Answer:
X-ray crystallography reveals:

  • Hydrogen bonding: The oxazine ring’s carbonyl oxygen forms intermolecular H-bonds with adjacent NH groups, stabilizing the lattice. This reduces solubility in nonpolar solvents .
  • Conformational rigidity: The dihydro-oxazine ring adopts a planar conformation, enhancing π-π stacking in aromatic substituents. Derivatives with bulkier groups (e.g., 4-bromoaniline) exhibit lower melting points due to disrupted packing .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE): Wear nitrile gloves, lab coat, and goggles (P210, P301+P310) .
  • Storage: Keep in airtight containers at 0–6°C to prevent decomposition (P402+P404) .
  • Waste disposal: Neutralize with 5% NaHCO₃ before incineration (P501) .

Advanced: How to resolve contradictions in bioactivity data across derivatives?

Methodological Answer:

  • Dose-response curves: Test derivatives at varying concentrations (e.g., 10–100 µM) to identify non-linear effects. For instance, BQ1 shows anthelmintic activity at 50 µM but cytotoxicity at 100 µM .
  • SAR analysis: Correlate substituent electronegativity (e.g., -Br vs. -CH₃) with activity. Bromine’s electron-withdrawing effect enhances antibacterial potency but reduces metabolic stability .

Basic: What solvents optimize recrystallization for high-purity yields?

Methodological Answer:

  • Ethanol: Ideal for polar derivatives (e.g., hydrazide-substituted compounds), yielding >95% purity .
  • Ethyl acetate/hexane mixtures: Use for less polar derivatives (e.g., 4-bromoaniline analogs) to prevent oiling out .

Advanced: Can this compound serve as a precursor for heterocyclic frameworks?

Methodological Answer:
Yes:

  • Quinazolinone synthesis: React with primary amines (e.g., 2-aminopyridine) under reflux to form fused heterocycles. Monitor via LC-MS for intermediates .
  • Benzothiadiazine derivatives: Condense with sulfonamides to generate hybrid structures with dual antimicrobial/anti-inflammatory activity .

Basic: How to troubleshoot low yields in the final reaction step?

Methodological Answer:

  • Reaction time: Extend reflux duration (up to 6 hours) for sluggish amino reagents (e.g., isonicotinic acid hydrazide) .
  • Catalyst optimization: Add 1 mol% p-toluenesulfonic acid to accelerate ring closure .

Advanced: What strategies improve enantioselectivity in asymmetric synthesis?

Methodological Answer:

  • Chiral auxiliaries: Use (R)-BINOL-derived catalysts to induce stereocontrol during oxazine ring formation .
  • Dynamic kinetic resolution: Employ palladium catalysts to racemize intermediates, achieving >90% ee in carboxylate derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.